molecular formula C18H18F3NO3S B2729599 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1421458-23-2

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2729599
CAS No.: 1421458-23-2
M. Wt: 385.4
InChI Key: LFYTVPXFDCINLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18F3NO3S and its molecular weight is 385.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biochemical Evaluation

Benzenesulfonamides have been synthesized and evaluated for their biochemical activities. For instance, sulfonamides incorporating flexible triazole moieties have been reported to be highly effective as inhibitors of carbonic anhydrase, a metalloenzyme involved in various physiological processes. These compounds showed significant in vitro inhibitory activity, with some demonstrating potential intraocular pressure lowering effects, relevant for glaucoma treatment (Nocentini et al., 2016).

Novel Nonsteroidal Progesterone Receptor Antagonists

Research into benzenesulfonamide derivatives has led to the development of novel nonsteroidal progesterone receptor (PR) antagonists. These compounds play key roles in various physiological systems, including the female reproductive system. One study reported the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as a new class of PR antagonists with potential clinical applications for diseases such as uterine leiomyoma and breast cancer (Yamada et al., 2016).

Anticonvulsant Activity

Benzenesulfonamide derivatives have also been synthesized and screened for their anticonvulsant activities. A study highlighted the synthesis of derivatives containing 4-aminobenzenesulfonamide and branched valproic acid moieties, demonstrating significant efficacy in mice models for epilepsy, suggesting the potential of these compounds as a new class of anticonvulsant agents (Wang et al., 2015).

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase isoforms by N-substituted benzenesulfonamides has been a significant area of research, given its implications in treating conditions such as glaucoma, edema, and certain neurological disorders. X-ray crystallographic studies have provided insight into the binding mechanisms of these inhibitors, facilitating the design of more effective therapeutic agents (Di Fiore et al., 2011).

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3S/c19-18(20,21)15-8-10-16(11-9-15)26(24,25)22-12-17(23,14-6-7-14)13-4-2-1-3-5-13/h1-5,8-11,14,22-23H,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYTVPXFDCINLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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